molecular formula C19H22N2O2S2 B2736292 N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide CAS No. 682775-49-1

N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide

Cat. No. B2736292
M. Wt: 374.52
InChI Key: NIADJSHVHAOTNT-RJSPBKBSSA-N
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Description

The compound “N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide” is a complex organic molecule. It contains a tert-butyl group, a phenyl group, and a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced using tert-butyl nitrite (TBN) as a carbon source . Additionally, chiral sulfinamides are known to be used in the stereoselective synthesis of amines and their derivatives .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the amide group might be involved in condensation or hydrolysis reactions. The tert-butyl group could undergo reactions typical of alkyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point. The tert-butyl group could affect the compound’s reactivity and steric properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • The molecular and solid-state structures of related compounds have been determined using techniques such as X-ray diffraction, NMR, and mass spectroscopy. These studies offer insights into the compounds' configurations and the effects of substituents on their structural properties (Tomaščiková et al., 2008).

Biological Activities

Anti-inflammatory and Antimicrobial Applications

  • Certain derivatives have shown significant anti-inflammatory activity, highlighting their potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
  • A variety of thiazolidinone derivatives, including those with the core structure of interest, have demonstrated antimicrobial activity against a range of bacteria and fungi, suggesting their utility in antimicrobial drug development (Baviskar, Khadabadi, & Deore, 2013); (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Potential

  • Research into thiazolidinone derivatives containing the benzothiazole moiety has revealed antitumor activity, suggesting the potential for these compounds in cancer therapy (Havrylyuk et al., 2010).

Chemical Synthesis and Modification

  • Innovative synthesis methods have been developed for thiazolidinone derivatives, offering pathways for structural modifications aimed at enhancing biological activities or understanding the structure-activity relationships (Kosterina et al., 2004).

properties

IUPAC Name

N-tert-butyl-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-13(10-14-8-6-5-7-9-14)11-15-17(23)21(18(24)25-15)12-16(22)20-19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22)/b13-10+,15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIADJSHVHAOTNT-RJSPBKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide

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